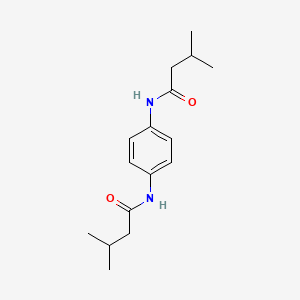
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It belongs to a class of compounds known as glycine transporter 1 (GlyT1) inhibitors, which are known to enhance the function of the N-methyl-D-aspartate (NMDA) receptor in the brain.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide works by inhibiting the GlyT1 transporter, which is responsible for the uptake of glycine in the brain. Glycine is an important co-agonist of the NMDA receptor, and its availability is critical for the proper functioning of this receptor. By inhibiting GlyT1, N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide increases the availability of glycine in the brain, which in turn enhances the function of the NMDA receptor.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to enhance the function of the NMDA receptor, which is known to play a critical role in learning and memory. In addition, N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to increase the levels of glutamate, a neurotransmitter that is involved in many important physiological processes in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its specificity for the GlyT1 transporter. This means that it is less likely to have off-target effects than other compounds that target multiple transporters. However, N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has some limitations for lab experiments. For example, it is a relatively new compound, and there is still a lot that is not known about its pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the potential use of N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in the treatment of other cognitive disorders, such as Huntington's disease and traumatic brain injury. Another area of interest is the development of more potent and selective GlyT1 inhibitors that could be used in combination with N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide to enhance its therapeutic effects. Finally, there is a need for further research on the pharmacokinetics and toxicity of N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 5-chloro-2-methylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in high purity.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to enhance the function of the NMDA receptor, which is known to play a critical role in learning and memory.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-10-2-3-11(16)8-13(10)17-22(18,19)12-4-5-14-15(9-12)21-7-6-20-14/h2-5,8-9,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHNSWIQWHBNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5721914.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)

![6-cyclohexyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5721934.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5721940.png)


![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)


![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)